3-Oxa-7-azabicyclo[4.1.0]heptane
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Overview
Description
3-Oxa-7-azabicyclo[4.1.0]heptane is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. It is a bicyclic compound that contains a nitrogen atom and an oxygen atom in its ring structure. This compound has gained significant attention due to its unique chemical properties and potential applications in the field of medicinal chemistry.
Mechanism of Action
Mode of Action
The mode of action of 3-Oxa-7-azabicyclo[41It’s known that the enamine fragment of similar compounds reacts with pida . This reaction is a new way to synthesize pyran fused 2-acetoxy-NH-aziridines .
Biochemical Pathways
The specific biochemical pathways affected by 3-Oxa-7-azabicyclo[41It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Oxa-7-azabicyclo[4.1.0]heptane is its unique chemical properties, which make it an attractive candidate for various scientific research applications. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.
Future Directions
There are several potential future directions for the research and development of 3-Oxa-7-azabicyclo[4.1.0]heptane. One of the most promising directions is the development of new painkillers based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new treatments for various neurological disorders. Finally, the synthesis of analogs of this compound may lead to the development of new compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of 3-Oxa-7-azabicyclo[4.1.0]heptane can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-oxa-6-azabicyclo[3.1.0]hexane with a suitable oxidizing agent. This reaction leads to the formation of this compound in good yields. Another method involves the reaction of 2,5-dihydrofuran with an appropriate amine, followed by oxidation to yield the desired compound.
Scientific Research Applications
The unique chemical properties of 3-Oxa-7-azabicyclo[4.1.0]heptane make it an attractive candidate for various scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies, making it a potential candidate for the development of new painkillers.
properties
IUPAC Name |
3-oxa-7-azabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-7-3-5-4(1)6-5/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUNZTQKLKGEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
333-10-8 |
Source
|
Record name | 3-oxa-7-azabicyclo[4.1.0]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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